molecular formula C16H16N2O B7911491 2-Hydroxy-4,6-dimethyl-5-(3-methylbenzyl)nicotinonitrile

2-Hydroxy-4,6-dimethyl-5-(3-methylbenzyl)nicotinonitrile

Cat. No.: B7911491
M. Wt: 252.31 g/mol
InChI Key: ZJQIAXZESQBAFQ-UHFFFAOYSA-N
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Description

2-Hydroxy-4,6-dimethyl-5-(3-methylbenzyl)nicotinonitrile is an organic compound belonging to the class of nicotinonitriles This compound is characterized by the presence of a hydroxyl group, two methyl groups, a 3-methylbenzyl group, and a nitrile group attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4,6-dimethyl-5-(3-methylbenzyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-methylbenzyl bromide from 3-methylbenzyl alcohol through bromination.

    Nicotinonitrile Core Formation: The nicotinonitrile core is synthesized by reacting 2,4-dimethylpyridine with cyanogen bromide under basic conditions.

    Coupling Reaction: The 3-methylbenzyl bromide is then coupled with the nicotinonitrile core in the presence of a strong base such as sodium hydride to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4,6-dimethyl-5-(3-methylbenzyl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides.

Major Products

    Oxidation: Oxidation of the hydroxyl group can yield 2-oxo-4,6-dimethyl-5-(3-methylbenzyl)nicotinonitrile.

    Reduction: Reduction of the nitrile group can produce 2-hydroxy-4,6-dimethyl-5-(3-methylbenzyl)nicotinamide.

    Substitution: Substitution reactions can lead to various derivatives depending on the substituent introduced.

Scientific Research Applications

2-Hydroxy-4,6-dimethyl-5-(3-methylbenzyl)nicotinonitrile has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4,6-dimethyl-5-(3-methylbenzyl)nicotinonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups are key functional groups that interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4,6-dimethyl-5-benzyl nicotinonitrile
  • 2-Hydroxy-4,6-dimethyl-5-(4-methylbenzyl)nicotinonitrile
  • 2-Hydroxy-4,6-dimethyl-5-(2-methylbenzyl)nicotinonitrile

Uniqueness

2-Hydroxy-4,6-dimethyl-5-(3-methylbenzyl)nicotinonitrile is unique due to the specific positioning of the 3-methylbenzyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets compared to its similar compounds.

Properties

IUPAC Name

4,6-dimethyl-5-[(3-methylphenyl)methyl]-2-oxo-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-10-5-4-6-13(7-10)8-14-11(2)15(9-17)16(19)18-12(14)3/h4-7H,8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQIAXZESQBAFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=C(NC(=O)C(=C2C)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24791050
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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